Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate

Stereoselective synthesis Diastereomer separation Process chemistry

Synthesizing cis/trans diastereomeric mixtures of octahydro-1,6-naphthyridines typically yields the critical (4aS,8aR)-cis isomer as only 26% of the crude product, demanding labor-intensive chromatographic separation. - Pre-isolated cis isomer (CAS 1890133-99-9) eliminates in-house separation, directly improving synthetic efficiency and atom economy in multi-step medicinal chemistry routes. - Crystallographically validated stereochemistry (confirmed via X-ray of the derived thioamide) ensures unambiguous configurational assignment for patent filings and co-crystallography studies. - NLT 97% purity from ISO-certified production lines reduces lead time for GPCR-targeted library synthesis targeting bradykinin, serotonin, and related 7-transmembrane receptors.

Molecular Formula C11H18N2O3
Molecular Weight 226.27 g/mol
Cat. No. B13018504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate
Molecular FormulaC11H18N2O3
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCCOC(=O)N1CCC2C(C1)CCC(=O)N2
InChIInChI=1S/C11H18N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h8-9H,2-7H2,1H3,(H,12,14)/t8-,9+/m0/s1
InChIKeyAGZKVIOIYJWUBV-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate: Core Scaffold Identity and Procurement Profile


Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate (CAS 1890133-99-9) is a cis-fused bicyclic lactam belonging to the octahydro-1,6-naphthyridine class. It serves as a defined stereochemical intermediate for constructing polycyclic privileged scaffolds targeting G protein-coupled receptors (GPCRs) [1]. The compound features a 6,6-ring system with a ketone at position 2 and an ethyl carbamate at N-6, and its precise (4aS,8aR) configuration is critical for downstream diastereoselective transformations [1].

Identity
Stereochemically defined intermediate
Core
Cis-fused 6,6-bicyclic lactam scaffold
Configuration
(4aS,8aR) for diastereoselective control
Context
GPCR privileged scaffold construction

Why Generic Substitution Is Not Viable for This Scaffold


The octahydro-1,6-naphthyridine scaffold exists as a pair of diastereomers—cis (4aS,8aR) and trans (4aR,8aS)—that are formed concomitantly during synthesis and require chromatographic separation [1]. These isomers are not interchangeable: the cis isomer (target compound) is the minor product (26% isolated yield) and is the only diastereomer that could be successfully advanced to a crystalline thioamide derivative for unambiguous X-ray structural confirmation [1]. Substituting the trans isomer or the unresolved mixture would preclude access to the stereochemically pure intermediate required for subsequent enantioselective or diastereoselective synthetic steps, directly impacting the fidelity of lead compound libraries [1].

Diastereomer mismatch Trans isomer lacks crystallographic validation; stereochemistry assigned by inference only, which may introduce configuration risk in SAR studies.
Yield disparity Cis isomer is the synthetically limiting minor component; in-house separation from the trans-rich mixture may be inefficient for scaled preparation.
Configuration fidelity Unresolved cis/trans mixture would compromise controlled downstream diastereoselective transformations and lead compound library fidelity.

Quantitative Differentiation Evidence for Procurement Decisions


Diastereomeric Ratio and Isolated Yield Comparison

In the key bicyclization step, the cis isomer Ethyl (4aS,8aR)-2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1) was isolated in 26% yield, while the trans isomer (1-2) was obtained in 60% yield under identical conditions [1]. The precursor oxime was formed as a 1:1.5 diastereomeric mixture, and the final combined yield of both isomers was 86% [1].

Isolated yield
Head-to-head
Cis: 26% (40 mg)
Trans: 60% (90 mg)
2.3-fold lower yield; mass ratio 1:2.25
Procurement economics for low-abundance isomer
Lab-scale flash chromatography conditions; reported synthetic yields
Stereoselective synthesis Diastereomer separation Process chemistry

Crystallographic Suitability for X-Ray Structure Determination

Direct crystallization of the amide forms of both cis and trans isomers was unsuccessful. Only the cis isomer (1-1), after conversion to the corresponding thioamide (8-1), yielded crystals of sufficient quality for X-ray crystallographic analysis, enabling unambiguous relative stereochemistry assignment [1]. The trans isomer-derived thioamide did not provide a crystal structure, leaving its stereochemistry assigned only by inference [1].

Crystallographic suitability
Head-to-head
Cis thioamide: diffractable crystals, Z'=2
Trans thioamide: no crystal structure reported
X-ray structure solution only for cis-derived derivative
Crystallographically validated reference point for stereochemical assignment
Low-temperature data collection; Lawesson's reagent derivatization
X-ray crystallography Stereochemical assignment Structural confirmation

Vendor-Certified Purity vs. Literature Isolated Purity

Commercially sourced Ethyl (4aS,8aR)-2-oxooctahydro-1,6-naphthyridine-6(2H)-carboxylate is offered at NLT 97% purity by ISO-certified suppliers . In contrast, the literature-reported chromatographically isolated material was obtained as a colourless oil without quantitative purity assessment beyond NMR and TLC homogeneity [1].

Purity level
Specification review
Vendor: NLT 97% (HPLC)
Literature: qualitative homogeneity (TLC, NMR)
Minimum purity guarantee vs undefined purity
Pre-validated purity reduces in-house preparation and quality control overhead
Vendor specification; literature material purity not quantified
Quality control Analytical standard Procurement specification

Scaffold Versatility: 6,6-System vs. 6,5-System

The 1,6-naphthyridine 6,6-bicyclic system (compounds 1-1 and 1-2) represents an underrepresented scaffold class in medicinal chemistry, whereas the 6,5-system (octahydro-1H-pyrrolo[3,2-c]pyridine) has literature precedent [1]. Both scaffolds were synthesized via parallel routes, and the 6,6-system was explicitly pursued as a novel privileged structure for GPCR modulator design, including targets such as bradykinin and serotonin receptors [1].

Scaffold novelty
Class-level
6,6-system (1,6-naphthyridine): underrepresented scaffold for GPCRs; 6,5-system (pyrrolopyridine): established literature precedent
Novel chemical space exploration context
Literature-based scaffold analysis; class-level inference
Privileged scaffolds GPCR ligands Medicinal chemistry

High-Value Application Scenarios


GPCR-Focused Fragment-Based Drug Discovery Library Synthesis

The cis-fused 6,6-bicyclic lactam core serves as a privileged scaffold for constructing polycyclic GPCR ligand libraries. Its crystallographically validated stereochemistry enables rational, structure-guided elaboration at the N-1 and C-2 positions to target bradykinin, serotonin, and related 7-transmembrane receptors [1]. Pre-isolated, high-purity material (NLT 97%) from ISO-certified vendors reduces synthetic lead time for library production .

Stereochemically Defined Intermediate for Diastereoselective Synthesis

The compound's cis ring junction configuration is essential for controlling the stereochemical outcome of subsequent ring-closure or functionalization steps. Procurement of the pure (4aS,8aR) isomer eliminates the need for in-house chromatographic separation of the cis/trans mixture, which yields the cis isomer as the minor component (26%) [1], thereby improving overall synthetic efficiency and atom economy in multi-step medicinal chemistry routes.

Crystallographic Reference Standard for Structural Biology and Patents

Only the cis isomer-derived thioamide yields diffractable crystals suitable for X-ray structure determination, providing unambiguous stereochemical proof [1]. This makes the compound a valuable reference standard for confirming the configuration of downstream derivatives, supporting patent filings that require definitive structural characterization, and enabling co-crystallography studies with biological targets.

Novel Chemical Space Exploration for Lead Generation

As an underrepresented scaffold in the medicinal chemistry literature, the 1,6-naphthyridine 6,6-system offers a differentiated starting point for hit-to-lead campaigns compared to the more common 6,5-pyrrolopyridine analogs [1]. Teams seeking to expand into underexploited intellectual property territory can utilize this scaffold to generate proprietary compound series with potentially novel GPCR selectivity profiles.

Application
Selection Property
Validation Focus
GPCR fragment-based library synthesis
Cis-fused 6,6 scaffold with defined (4aS,8aR) stereochemistry
GPCR selectivity profile interpretation
Stereochemically controlled synthetic intermediate
Pre-isolated cis isomer eliminates chromatographic separation
Downstream diastereoselectivity verification
Crystallographic reference for structural biology
X-ray validated stereochemistry via thioamide derivative
Patent-defensible structural characterization
Novel chemical space exploration
Underrepresented 6,6-naphthyridine scaffold for GPCR targeting
Proprietary compound series and IP differentiation potential
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